N-(3-Bromo-4-fluorophenyl)oxan-4-amine
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Overview
Description
N-(3-Bromo-4-fluorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13BrFNO It is characterized by the presence of a bromine atom at the third position and a fluorine atom at the fourth position on the phenyl ring, attached to an oxan-4-amine group
Preparation Methods
The synthesis of N-(3-Bromo-4-fluorophenyl)oxan-4-amine typically involves several steps. One common method includes the reaction of 3-bromo-4-fluoroaniline with an appropriate oxan-4-amine precursor under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(3-Bromo-4-fluorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form new carbon-carbon bonds.
Scientific Research Applications
N-(3-Bromo-4-fluorophenyl)oxan-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-fluorophenyl)oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The oxan-4-amine group may also play a role in the compound’s overall reactivity and stability. Detailed studies using techniques such as molecular docking and spectroscopy are often conducted to elucidate the exact pathways and interactions involved .
Comparison with Similar Compounds
N-(3-Bromo-4-fluorophenyl)oxan-4-amine can be compared with other similar compounds, such as:
N-(3-Bromophenyl)oxan-4-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
N-(4-Bromo-3-fluorophenyl)oxan-4-amine: The positions of the bromine and fluorine atoms are reversed, potentially affecting its reactivity and applications.
N-(3-Fluorophenyl)oxan-4-amine: Lacks the bromine atom, which may influence its overall stability and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C11H13BrFNO |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
N-(3-bromo-4-fluorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
NJAGJVMRLOEAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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